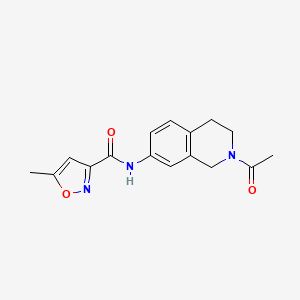
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide, also known as A-412997, is a chemical compound that has been studied extensively for its potential therapeutic applications. A-412997 belongs to the class of compounds known as isoxazoles, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Synthetic Methods and Characterization
One area of research involves the development of synthetic methods and characterization of new compounds. For instance, a study by Zaki, Radwan, and El-Dean (2017) discusses a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research is significant for exploring pharmacological activities of these molecules, which might include compounds with similar structures to the one (Zaki, Radwan, & El-Dean, 2017).
Cytotoxic Activity
Research into the cytotoxic activities of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures has shown promising results. Deady et al. (2000) found that certain positions of the carboxamide side chains significantly influence cytotoxicity, providing insights into the structural activity relationships crucial for drug design (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Synthesis of Enaminones and Derivatives
Kumar and Vijayakumar (2018) described the synthesis of 3-substituted-4-arylquinoline derivatives, including steps to convert acetyl functions into corresponding enaminones, which are precursors to various biologically active compounds. This research could be relevant for synthesizing derivatives of the compound of interest under solvent-free conditions, enhancing efficiency and environmental friendliness (Kumar & Vijayakumar, 2018).
Potential PET Ligands
Gao et al. (2006) explored the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives labeled with carbon-11 and fluorine-18 as potential positron emission tomography (PET) ligands for imaging brain diseases. The research into these derivatives could offer insights into the design and application of similar compounds for diagnostic imaging (Gao, Kong, Clearfield, & Zheng, 2006).
Antibacterial Activity
Research on the antibacterial activity of specific isoquinoline derivatives, such as those studied by Hassaneen et al. (2011), highlights the potential of these compounds in developing new antibacterial agents. The synthesis and reaction studies of these compounds could inform the development of derivatives with improved efficacy (Hassaneen, Hassaneen, Mohammed, & Pagni, 2011).
Propriétés
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-7-15(18-22-10)16(21)17-14-4-3-12-5-6-19(11(2)20)9-13(12)8-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRPMUFKKLPHQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
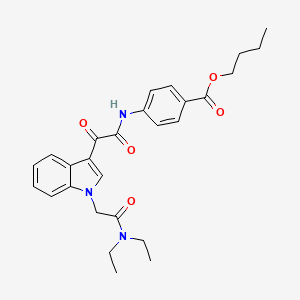

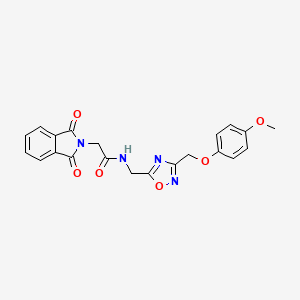

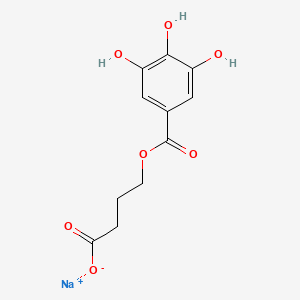
![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355727.png)
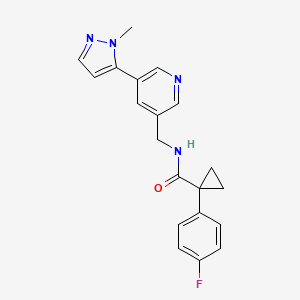
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2355731.png)

![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)